molecular formula C22H27ClN2O2 B11341006 2-(4-chloro-3-methylphenoxy)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide

2-(4-chloro-3-methylphenoxy)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide

Cat. No.: B11341006
M. Wt: 386.9 g/mol
InChI Key: FHFOEMMVJZZRTP-UHFFFAOYSA-N
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Description

2-(4-chloro-3-methylphenoxy)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide is a synthetic organic compound It is characterized by the presence of a chloro-substituted phenoxy group, a pyrrolidine ring, and an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-methylphenoxy)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-chloro-3-methylphenol with an appropriate halogenated acetic acid derivative under basic conditions to form the phenoxy intermediate.

    Amide Formation: The phenoxy intermediate is then reacted with 2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final acetamide product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups or the pyrrolidine ring.

    Reduction: Reduction reactions could target the chloro group or the carbonyl group in the acetamide linkage.

    Substitution: The chloro group on the phenoxy ring is a potential site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying receptor-ligand interactions.

    Medicine: Exploration as a pharmaceutical agent for treating specific conditions.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique structural features of 2-(4-chloro-3-methylphenoxy)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide, such as the specific substitution pattern on the phenoxy ring and the presence of the pyrrolidine ring, may confer distinct biological activity or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C22H27ClN2O2

Molecular Weight

386.9 g/mol

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-[2-(4-methylphenyl)-2-pyrrolidin-1-ylethyl]acetamide

InChI

InChI=1S/C22H27ClN2O2/c1-16-5-7-18(8-6-16)21(25-11-3-4-12-25)14-24-22(26)15-27-19-9-10-20(23)17(2)13-19/h5-10,13,21H,3-4,11-12,14-15H2,1-2H3,(H,24,26)

InChI Key

FHFOEMMVJZZRTP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)COC2=CC(=C(C=C2)Cl)C)N3CCCC3

Origin of Product

United States

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